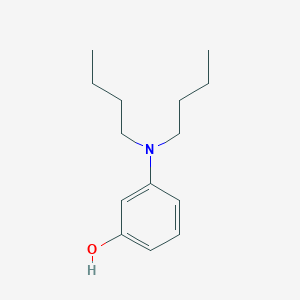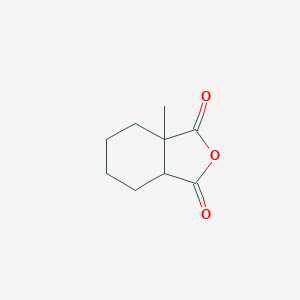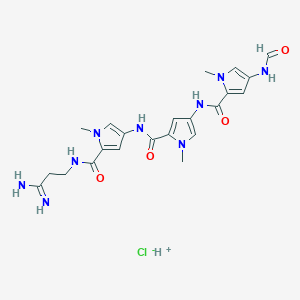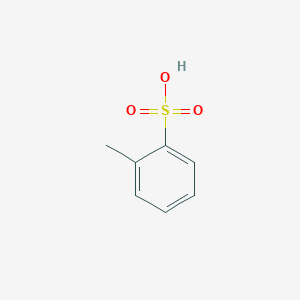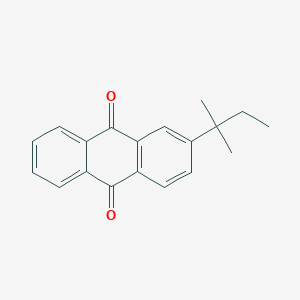![molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2](/img/structure/B8465.png)
Formamide, [14C]
概述
描述
Formamide, also known as methanamide, is the simplest naturally occurring monocarboxylic acid amide . It is a colorless liquid which is miscible with water and has an ammonia-like odor . It is a chemical feedstock for the manufacture of sulfa drugs, other pharmaceuticals, herbicides, pesticides, and in the manufacture of hydrocyanic acid .
Synthesis Analysis
Formamide can be synthesized from methanol and ammonia under ambient conditions . Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Nickel-Iron nitride heterostructures under mild hydrothermal conditions . An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Molecular Structure Analysis
The molecular structure of Formamide is CH3NO . It is the smallest molecule with a peptide bond . The 3D structure of Formamide can be viewed using Java or Javascript .
Chemical Reactions Analysis
Formamide decomposes into carbon monoxide and ammonia at 180 °C . It can also be used in the synthesis of formamidine acetate by cathodic reduction of cyanamide in an aqueous electrolyte .
Physical And Chemical Properties Analysis
Formamide is a colorless, oily liquid . It has a melting point of 2 to 3 °C and a boiling point of 210 °C . It is miscible with water and has an ammonia-like odor .
科学研究应用
生命起源前化学:甲酰胺作为形成核酸聚合物的化学框架,有助于磷酸酯键的稳定。这一特性在生命起源前化学平衡中至关重要,可能使达尔文进化成为可能 (Saladino et al., 2007).
化学合成:二丁基[14C]甲酰胺作为 Vilsmeier–Haack 反应中的甲酰化剂和磷酸二酯酶-4 抑制剂具有价值 (Ho et al., 2005).
DNA 测序:在 DNA 测序中,甲酰胺有助于解决压缩问题,并加速冰上的退火反应 (Kang & Kim, 1997).
DNA 的热稳定性:甲酰胺降低了双链 DNA 的熔解温度,影响热转变的宽度,但对高达 30% 的 DNA 重新结合速率没有影响 (Sadhu et al., 1984); (Blake & Delcourt, 1996).
有机化学中的催化:甲酰胺是钯(II) 催化的氧化环化反应中有效的氮亲核试剂,可用于合成咪唑烷 (Benthem et al., 1994).
天体生物学:甲酰胺在生命起源前化学中具有重要意义,可生成遗传和代谢分子的前体 (Ayouz et al., 2019).
流式细胞术:甲酰胺处理增强了流式细胞术中的细胞周期分析,提供的结果等同于或优于其他处理 (Carbonari, 2016).
原位杂交:在原位杂交中用甲酰胺代替传统溶剂,减少了杂交时间,有助于理解核酸相互作用 (Matthiesen & Hansen, 2012).
生物芯片:甲酰胺影响微阵列上的 DNA 变性温度,影响解离温度 (Fuchs et al., 2010).
药物化学:甲酰胺的交叉脱氢偶联反应制备了用于药物化学和天然产物合成的各种衍生物 (He et al., 2020).
核碱基合成:甲酰胺在蒙脱石的存在下合成嘌呤和腺嘌呤等核碱基,这在遗传过程中至关重要 (Saladino et al., 2004).
辐射诱导降解研究:N-(2'-脱氧-Δ-D-赤藓糖呋喃核苷)甲酰胺是 2'-脱氧胸苷的降解产物,使用 NMR 分析其分子构象 (Cadet et al., 1981).
毛细管电泳:在毛细管电泳中,与水性介质相比,甲酰胺导致更高的效率和更短的分析时间 (Sahota & Khaledi, 1994).
天体物理学研究:甲酰胺在模拟的天体物理条件下合成新的分子种类,如低温离子辐照 (Brucato et al., 2006).
无甲酰胺原位杂交:无甲酰胺原位杂交 (ISH) 更安全、更便宜、更快,更适合诊断用途 (Thomas et al., 1993).
抗肿瘤剂:N-甲基甲酰胺和 N, N-二甲基-14C-甲酰胺被探索作为抗肿瘤剂 (Threadgill & Gate, 1983).
衍生物的一锅合成:使用盐酸硫胺素作为催化剂,可以有效地合成甲酰胺衍生物 (Lei et al., 2010).
NMR 和红外研究:使用 NMR 和红外研究了溶解的电解质对液体甲酰胺结构的影响,突出了对化学位移和弛豫时间敏感性 (Lees et al., 1979).
安全和危害
未来方向
Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has the potential to support growth and production in biotechnological processes . Furthermore, it can be used as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions .
属性
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, [14C] | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

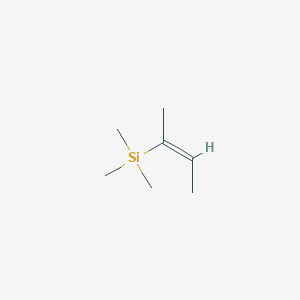

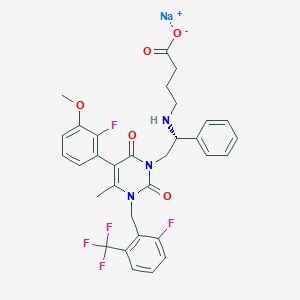
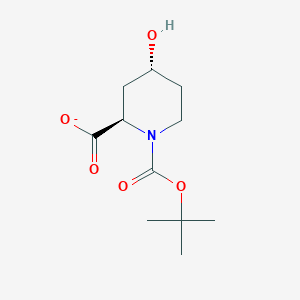
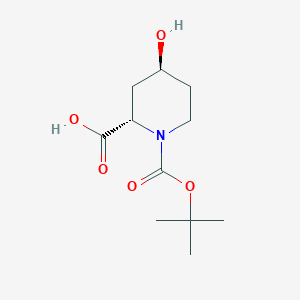
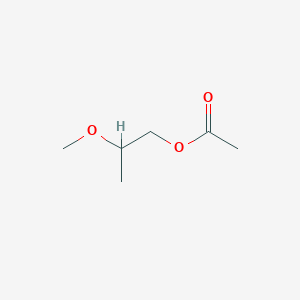
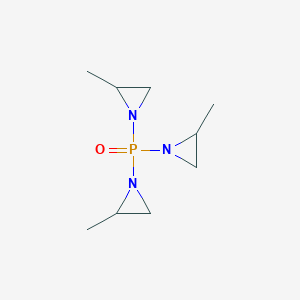
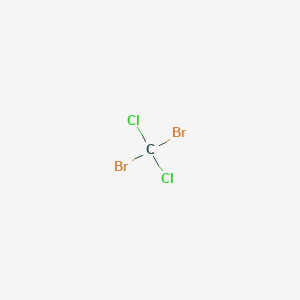
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
